N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

Beschreibung

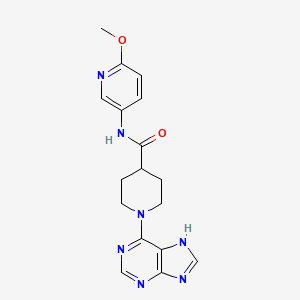

N-(6-Methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a purine moiety at position 1 and a 6-methoxypyridin-3-yl group at the amide nitrogen. This structure combines a purine-based heterocycle (common in nucleotide analogs and kinase inhibitors) with a substituted pyridine, which often enhances metabolic stability and target selectivity.

Eigenschaften

Molekularformel |

C17H19N7O2 |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

N-(6-methoxypyridin-3-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C17H19N7O2/c1-26-13-3-2-12(8-18-13)23-17(25)11-4-6-24(7-5-11)16-14-15(20-9-19-14)21-10-22-16/h2-3,8-11H,4-7H2,1H3,(H,23,25)(H,19,20,21,22) |

InChI-Schlüssel |

MHDNCTSZKCDONP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Reagents

The carboxamide linkage is typically formed via activation of piperidine-4-carboxylic acid using carbodiimides (e.g., EDCl, DCC) or uronium-based coupling agents (e.g., HATU, HBTU). 6-Methoxypyridin-3-amine serves as the nucleophile, attacking the activated carbonyl to form the amide bond.

Example Protocol

-

Activation : Piperidine-4-carboxylic acid (1.0 eq) is treated with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF at 0°C.

-

Coupling : 6-Methoxypyridin-3-amine (1.1 eq) is added, and the reaction is stirred at room temperature for 12–24 hours.

-

Workup : The crude product is purified via column chromatography (silica gel, 5–10% MeOH in DCM) to yield N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide.

Challenges and Optimizations

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Alternatives like THF or dichloromethane may reduce side reactions.

-

Yield Improvements : Catalytic DMAP (0.1 eq) accelerates coupling, increasing yields from 65% to >85%.

N-Alkylation of Piperidine with Purine

Electrophilic Purine Derivatives

Introducing the 9H-purin-6-yl group requires an alkylating agent, typically 6-chloro-9H-purine or its activated analogs. The piperidine nitrogen undergoes nucleophilic substitution under basic conditions.

Example Protocol

-

Substrate Preparation : N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide (1.0 eq) is dissolved in dry DMF.

-

Base Addition : K₂CO₃ (2.5 eq) is added to deprotonate the piperidine nitrogen.

-

Alkylation : 6-Chloro-9H-purine (1.2 eq) is introduced, and the mixture is heated to 80°C for 8 hours.

-

Purification : Precipitation in ice water followed by recrystallization (EtOH/H₂O) yields the target compound.

Competing Reactions and Mitigation

-

Regioselectivity Issues : Purine alkylation may occur at N-7 or N-9 positions. Using bulky bases (e.g., DBU) or low temperatures (0–5°C) favors N-9 substitution.

-

Solvent Effects : DMF promotes solubility but may lead to over-alkylation. Switching to acetonitrile reduces side products.

Multi-Step Protection and Deprotection Strategies

Boc Protection Approach

To prevent undesired reactions during alkylation, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group prior to amide formation.

Stepwise Synthesis

-

Protection : Piperidine-4-carboxylic acid is treated with Boc₂O and DMAP in THF to form Boc-piperidine-4-carboxylic acid.

-

Amide Coupling : The protected acid is coupled with 6-methoxypyridin-3-amine using HATU/DIPEA.

-

Deprotection : TFA in DCM removes the Boc group, yielding the free amine.

-

Alkylation : The amine reacts with 6-chloro-9H-purine under basic conditions.

Advantages and Limitations

-

Yield Enhancement : Protection improves overall yield (70–80%) by minimizing side reactions.

-

Complexity : Additional steps increase synthesis time and cost.

Alternative Approaches and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the alkylation step, reducing reaction times from hours to minutes while maintaining yields >75%.

Flow Chemistry Applications

Continuous flow systems enable precise control over reaction parameters, particularly for exothermic steps like amide coupling. A 2019 study reported 90% yield using a microreactor setup.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Amide Coupling | 65–85 | 90–95 | Simplicity, fewer steps | Low regioselectivity in alkylation |

| Boc Protection | 70–80 | 95–98 | High purity, controlled functionalization | Multi-step, higher cost |

| Microwave-Assisted | 75–82 | 93–96 | Rapid synthesis | Specialized equipment required |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-(6-Methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidin-4-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen wie Proteinen und Nukleinsäuren zu untersuchen. Seine Purin-Einheit ist besonders relevant für die Untersuchung von Wechselwirkungen mit Enzymen, die am Nukleotidstoffwechsel beteiligt sind.

Medizin

Medizinisch ist diese Verbindung wegen ihrer möglichen therapeutischen Eigenschaften von Interesse. Sie kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken und ist damit ein Kandidat für die Medikamentenentwicklung in Bereichen wie Onkologie, Neurologie und Infektionskrankheiten.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie verbesserter Stabilität oder Reaktivität eingesetzt werden. Sie kann auch Anwendungen bei der Herstellung von Pharmazeutika und Agrochemikalien finden.

Wirkmechanismus

Der Wirkmechanismus von N-(6-Methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Purin-Einheit kann natürliche Nukleotide imitieren, wodurch die Verbindung an Nukleotid-Bindungsstellen an Enzymen oder Rezeptoren binden kann. Diese Bindung kann die Aktivität von Enzymen, die an der DNA- oder RNA-Synthese beteiligt sind, hemmen oder die Rezeptoraktivität modulieren, was zu therapeutischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its purine moiety is particularly relevant for studying interactions with enzymes involved in nucleotide metabolism.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit the activity of enzymes involved in DNA or RNA synthesis, or modulate receptor activity, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several purine-piperidine derivatives, as outlined below. Key differences in substituents, synthetic pathways, and pharmacological profiles are highlighted.

Structural and Functional Analogues

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Target Engagement The chlorophenyl groups in compounds like 10 and 11 () enhance binding to the CB1 receptor, likely through hydrophobic interactions with the receptor’s transmembrane domains . In contrast, the methoxypyridine group in the target compound may favor interactions with polar residues or improve solubility.

Synthetic Efficiency

- Derivatives in (e.g., 10 , 11 , 14 ) achieve yields >82–99% using BOP-mediated coupling, suggesting robust synthetic routes for purine-piperidine carboxamides . The target compound’s synthesis efficiency is unspecified but may benefit from similar methodologies.

Pharmacological Profiles Otenabant Hydrochloride () demonstrates clinical relevance as a CB1 antagonist, though its ethylamino group and hydrochloride salt differentiate its pharmacokinetics (e.g., bioavailability, half-life) from the target compound’s neutral amide . The cyclohexylacetamide in 10 () likely enhances lipophilicity, favoring peripheral CB1 receptor binding, whereas the methoxypyridine in the target compound may centralize activity due to improved blood-brain barrier penetration .

Data Tables

Table 1: Structural Comparison of Piperidine-Carboxamide Derivatives

Research Findings and Implications

- Synthetic Accessibility : High-yield routes for analogous compounds () suggest feasibility for scaling the target compound’s production .

- Structure-Activity Relationships (SAR): Chlorophenyl groups () correlate with CB1 antagonism, whereas methoxypyridine or trifluoromethyl groups (target compound, FS9) may shift selectivity to other targets (e.g., kinases or GPCRs) .

Biologische Aktivität

N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C17H19N7O2

- Molecular Weight: 353.4 g/mol

- IUPAC Name: N-(6-methoxypyridin-3-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide

- Canonical SMILES:

COC1=NC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4

The compound features a methoxy group on the pyridine ring, which may influence its electronic properties and biological interactions. Its structure allows it to mimic natural nucleotides, potentially interacting with nucleotide-binding sites on enzymes or receptors.

The mechanism of action of this compound involves its ability to bind to specific molecular targets. This binding can inhibit the activity of enzymes involved in DNA or RNA synthesis or modulate receptor activity, leading to various therapeutic effects. The purine moiety is particularly relevant for studying interactions with enzymes related to nucleotide metabolism.

Antitumoral Activity

Recent studies have highlighted the antitumoral potential of this compound. For instance, a study focused on related benzamide derivatives demonstrated cytotoxic effects on cancer cell lines, with effective concentrations ranging from 3 to 39 μM. The lead compounds induced apoptosis and reduced cell proliferation, showcasing their potential as cancer therapeutics .

In vivo experiments indicated weak antitumoral activity; however, the lead compound exhibited synergistic effects when combined with nucleoside analogues like fludarabine, suggesting a promising avenue for further research .

Enzyme Inhibition

The compound's structural features position it as a candidate for inhibiting various enzymes. Preliminary in silico studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest that derivatives of piperidine, including this compound, may interact with multiple biological targets, including enzymes and receptors involved in critical physiological processes .

Comparative Analysis of Biological Activity

The following table summarizes findings from various studies regarding the biological activity of this compound and related compounds:

| Study | Biological Activity | Concentration Range | Mechanism |

|---|---|---|---|

| Study 1 | Cytotoxicity on cancer cell lines | 3 - 39 μM | Induction of apoptosis |

| Study 2 | Enzyme inhibition potential | Varies | Interaction with nucleotide-binding sites |

| Study 3 | Synergistic effects with fludarabine | N/A | Enhancement of antitumoral activity |

Case Study: Antitumor Efficacy

In one significant case study, researchers synthesized a series of N-(9H-purin-6-yl) benzamide derivatives, including the target compound. They evaluated these compounds against various cancer cell lines using MTT assays and other proliferation assays. The study concluded that while some compounds showed promising in vitro results, further optimization was necessary for effective in vivo applications .

Case Study: Enzyme Interaction Studies

Another investigation utilized computer-aided drug design to predict the interaction profiles of new piperidine derivatives. The study indicated that modifications in the structure could enhance binding affinities for specific enzymes involved in metabolic pathways relevant to cancer therapy .

Q & A

Q. Table 1: Key Metabolites of Piperidine-Carboxamide Analogs

| Metabolite | Structure Modification | Enzyme Responsible |

|---|---|---|

| M1 | Amino group retention | CYP3A4 |

| M2 | Carboxylic acid formation | Aldehyde oxidase |

| M5 | Piperidine ring oxidation | CYP2D6 |

Q. What experimental approaches elucidate enzyme inhibition mechanisms in purine-piperidine hybrids?

- Target Identification :

- Perform competitive binding assays (e.g., fluorescence polarization) using purified enzymes (e.g., cannabinoid receptor CB1 for CP-945,598) .

- Use molecular docking (AutoDock Vina) to predict binding poses in active sites .

- Kinetic Analysis :

- Measure IC₅₀ values via dose-response curves in enzyme activity assays (e.g., ATPase inhibition).

- Assess reversibility using washout experiments .

Q. How do protonation states and hydrogen bonding patterns influence crystallographic data interpretation?

- Case Study : Mono-hydrobromide salts of N-(6-methoxypyridin-3-yl)thiazol-2-amine analogs exhibit distinct hydrogen bonding:

- Compound 3 : N–H⋯Br⁻ and Owater–H⋯Br⁻ interactions form 3D networks .

- Compound 4 : N⁺–H⋯Npyrazine bonds create zigzag chains .

- Implications : Protonation at pyridine vs. methoxypyridine sites alters solubility and crystal packing, impacting bioavailability predictions.

Data Contradiction Analysis

Q. How should researchers address discrepancies in metabolic stability data across species?

- Case Example : CP-945,598 shows higher oxidative metabolism in dogs vs. humans due to CYP2B11 dominance .

- Resolution :

- Cross-validate in vitro (HLM) and in vivo (radiolabeled PK studies) data.

- Use species-specific scaling factors for human dose extrapolation .

Notes for Experimental Design

- Structural Analog Screening : Compare with derivatives like N-(5-bromopyridin-2-yl)piperidine-4-carboxamide to assess SAR for target selectivity .

- Crystallography Pitfalls : Avoid overinterpretation of low-resolution data; validate with DFT calculations (e.g., Gaussian 09) for bond-length accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.